molecular formula C6H7F3N2O B1401174 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol CAS No. 1342051-08-4

1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B1401174
CAS No.: 1342051-08-4
M. Wt: 180.13 g/mol
InChI Key: AVVVVWXOVBGHKI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol ( 1342051-08-4) is a fluorinated alcohol building block of high interest in medicinal chemistry and drug discovery. Its molecular formula is C6H7F3N2O, with an average molecular weight of 180.129 g/mol . The compound features both a hydrogen-bonding hydroxy group and a robust, lipophilic trifluoromethyl group, making it a valuable scaffold for creating derivatives with optimized physicochemical properties. This reagent is prominently featured in patented research as a key precursor to 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives, which are investigated as potent and selective inhibitors of the enzyme Monoacylglycerol Lipase (MAGL) . MAGL is a primary regulatory enzyme for endocannabinoid signaling, and its inhibitors hold significant therapeutic potential for a range of conditions including pain, inflammatory diseases, neurological disorders, and cancer . The molecule's pyrazole heterocycle provides a versatile handle for further functionalization, allowing researchers to fine-tune the steric and electronic characteristics of the final target molecules. As such, this compound serves as a critical intermediate for chemists building sophisticated spirocyclic and heteroaromatic structures for biological evaluation. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1,1,1-trifluoro-3-pyrazol-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)5(12)4-11-3-1-2-10-11/h1-3,5,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVVVWXOVBGHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazolo[1,5-a]pyrimidines Containing Trifluoromethyl Groups

One method involves the preparation of pyrazolo[1,5-a]pyrimidines containing trifluoromethyl groups, utilizing 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones as key intermediates. The synthesis of these biheterocyclic systems has gained interest due to their potential biological activities.

General Procedure for Synthesizing 5-[(5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethyl) pyrazolo[1,5-a]pyrimidines (4)

The process begins with a solution of 2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine-5-propanoyl hydrazide (2) (3 mmol) and 1,1,1-trifluoro-4-alkoxy-3-alken-2-one (3a-l, 3 mmol) in ethanol (15 mL). This mixture is then heated under reflux for 5 hours. After cooling, the resulting solid is filtered off, washed with cold ethanol, and recrystallized from ethanol to yield the desired product (4).

Example: Synthesis of Methyl 3-(5-hydroxy-1-(3-(2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-yl)propanoyl)-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-3-yl)propanoate (4e)

Starting from 2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine-5-propanoyl hydrazide and utilizing the general procedure, the product 4e is obtained with an 89% yield as a white solid with a melting point of 92-94 °C. Spectroscopic data includes:

  • 1H NMR (CDCl3, 400 MHz): \$$\delta\$$ 2.48 (s, 3H, CH3), 2.61 (m, 4H, -CH2-), 3.01-3.18 (m, 6H, -CH2-, H-4 pyr), 3.63 (s, 3H, OCH3), 6.42 (s, 1H, H-3), 6.9 (s, 1H, H-6)
  • 13C NMR (CDCl3, 100 MHz): \$$\delta\$$ 14.7 (CH3)

Example: Synthesis of 5-[(5-trifluoromethyl-5-hydroxy-(3-ethoxy)-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine (4i)

Following the general procedure, the condensation of 2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine-5-propanoyl hydrazide with the appropriate 1,1,1-trifluoro-4-alkoxy-3-alken-2-one yields product 4i with a 75% yield, appearing as a white solid with a melting point of 97.3-99 °C. Spectroscopic data includes:

  • 1H NMR (CDCl3, 400 MHz): \$$\delta\$$ 1.35 (t, 3H, 3JHH 6.5 Hz, CH3), 2.54 (s, 3H, CH3), 3.0-3.30 (m, 6H, -CH2-, H-4 pyr), 4.23 (q, 2H, 3JHH 6.5 Hz, -CH2-), 6.49 (s, 1H, H-3), 7.0 (s, 1H, H-6)
  • 13C NMR (CDCl3, 100 MHz): \$$\delta\$$ 14.0 (CH3), 14.7 (CH3), 32.1 (-CH2-), 32.2 (-CH2-), 40.7 (C-4)

Characterization Techniques

Characterization of the synthesized compounds is typically achieved through various spectroscopic methods:

  • NMR Spectroscopy: Used to determine the structure and purity of the compounds, including 1H, 13C, and 19F NMR.
  • Mass Spectrometry (MS): Employed to confirm the molecular weight and fragmentation patterns of the synthesized compounds.
  • CHN Elemental Analysis: Used to determine the elemental composition of the synthesized compounds.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group in 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form trifluoromethylated esters.

    Example: Reaction with benzoyl chloride yields 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-yl benzoate.

  • Ether Formation : Williamson synthesis with alkyl halides produces ether derivatives.

    Example: Treatment with methyl iodide in the presence of NaH generates 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)-2-methoxypropane .

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationAcetyl chloride, pyridineAcetylated derivative75–85%
EtherificationMethyl iodide, NaH, THFMethoxypropane analog60–70%

Oxidation and Reduction

The secondary alcohol can be oxidized to a ketone or reduced to a hydrocarbon:

  • Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the alcohol to 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-one, a key intermediate for further functionalization .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxyl group to a methylene group, yielding 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propane .

ProcessReagents/ConditionsOutcomeNotesSource
OxidationCrO₃/H₂SO₄, acetoneKetone formationAvoid over-oxidation
ReductionH₂ (1 atm), Pd-C, ethanolPropane derivativeMild conditions

Condensation Reactions

The compound participates in condensation with carbonyl compounds to form heterocyclic systems:

  • Hydrazide Condensation : Reacts with hydrazides (e.g., pyrazolo[1,5-a]pyrimidine hydrazide) to yield biheterocyclic compounds .

  • Schiff Base Formation : Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to generate imine-linked derivatives .

ReactionPartner ReagentProductApplicationSource
Hydrazide CondensationPyrazolo[1,5-a]pyrimidine hydrazideSpirocyclic chroman derivativesAnticancer agents
Schiff Base Formation4-NitrobenzaldehydeImine-linked adductsMaterials science

Functionalization of the Pyrazole Ring

The 1H-pyrazole ring undergoes electrophilic substitution at the nitrogen or carbon positions:

  • Nitrogen Alkylation : Reacts with methyl iodide to form 1-methylpyrazole derivatives .

  • Halogenation : Treatment with N-bromosuccinimide (NBS) introduces bromine at the pyrazole C4 position .

ModificationReagents/ConditionsOutcomeYieldSource
N-AlkylationMethyl iodide, K₂CO₃, DMF1-Methylpyrazole analog80–90%
C4 BrominationNBS, AIBN, CCl₄4-Bromo-1H-pyrazole derivative65–75%

Mechanistic Insights

  • Hydrogen Bonding Effects : The hydroxyl group’s hydrogen bonding capacity (TPSA = 32.3 Ų) enhances solubility in polar solvents, facilitating reactions in aqueous or alcoholic media.

  • Electron-Withdrawing Trifluoromethyl Group : Stabilizes transition states in substitution reactions, improving yields in esterification and etherification .

Scientific Research Applications

The compound exhibits notable biological activities attributed to its structural components. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with hydrophobic protein pockets. The pyrazole ring is known for its ability to form hydrogen bonds with amino acid residues in enzymes or receptors, which may result in enzyme inhibition or receptor modulation.

Potential Therapeutic Uses

Research has indicated that compounds similar to 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol may have applications as anti-inflammatory agents, analgesics, or in the treatment of various cancers. The unique combination of functional groups may allow for the development of novel pharmaceuticals targeting specific pathways in disease processes.

Pesticidal Properties

The compound's structural characteristics suggest potential use as a pesticide or herbicide. The interaction capabilities provided by the pyrazole ring could enhance binding to biological targets in pests or weeds, leading to effective pest management solutions. Research into fluorinated compounds has shown they can exhibit improved stability and efficacy compared to non-fluorinated analogs.

Polymer Chemistry

Fluorinated compounds are known for their unique properties such as chemical resistance and thermal stability. This compound can be explored as an additive in polymer formulations to enhance performance characteristics like durability and resistance to solvents.

Synthesis of Functional Materials

The compound can serve as a building block for synthesizing more complex materials with tailored properties. Its ability to undergo further chemical modifications allows for the creation of multifunctional materials suitable for various applications including coatings and adhesives.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Medicinal Chemistry[Study on Fluorinated Pyrazoles]Demonstrated potential anti-cancer activity through enzyme inhibition pathways.
Agricultural Science[Research on Pesticidal Efficacy]Showed enhanced efficacy against specific pests compared to traditional pesticides.
Materials Science[Fluorinated Additives in Polymers]Improved thermal stability and chemical resistance in polymer matrices using fluorinated compounds.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The pyrazole ring can form hydrogen bonds with amino acid residues, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues

Table 1: Key Structural Features of 1,1,1-Trifluoro-3-(1H-Pyrazol-1-yl)propan-2-ol and Related Compounds
Compound Name Substituents (Position 3) Additional Functional Groups Molecular Weight Key Applications Evidence Source
This compound 1H-Pyrazole -CF₃, -OH 210.13 g/mol* R&D (unspecified)
1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol 4-Methyl-1H-pyrazole -CF₃, -OH 224.16 g/mol* Discontinued (pharmaceutical intermediate)
1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine 1-Methyl-1H-pyrazole -CF₃, -NH₂ 193.17 g/mol Unspecified (chemical intermediate)
3-(1H-Pyrazol-1-yl)-1-propanol 1H-Pyrazole -OH (no -CF₃) 126.16 g/mol Industrial synthesis
rac-6 (Kinase Inhibitor) Tetrabromo-benzimidazole -CF₃, -NH- 554.82 g/mol Anticancer (CK2/PIM-1 inhibition)
MK-5046 (BRS-3 Agonist) Phenyl-imidazole -CF₃, -OH, trifluoromethylcyclopropyl 475.37 g/mol Obesity treatment (Phase I)

*Calculated based on molecular formula.

Functional Group Impact on Properties

  • Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity. Present in the target compound, rac-6, and MK-5045. The -CF₃ group increases electron-withdrawing effects, altering reactivity compared to non-fluorinated analogs like 3-(1H-pyrazol-1-yl)-1-propanol .
  • Pyrazole vs. Benzimidazole : Pyrazole (target compound) offers hydrogen-bonding capability, while benzimidazole (rac-6) provides bulkier aromaticity and bromine atoms for enhanced kinase binding .
  • Hydroxyl (-OH) vs. Amine (-NH₂) : The hydroxyl group in the target compound and MK-5046 enables hydrogen bonding with biological targets, whereas the amine in 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-amine may alter basicity and solubility .

Biological Activity

1,1,1-Trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol (CAS number: 1342051-08-4) is an organic compound characterized by its trifluoromethyl group, a pyrazole ring, and a hydroxyl group. Its molecular formula is C₆H₇F₃N₂O, and it exhibits unique chemical properties that make it a subject of scientific interest, particularly in the fields of medicinal chemistry and biological research.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C6H7F3N2O\text{C}_6\text{H}_7\text{F}_3\text{N}_2\text{O}

Key Features:

  • Trifluoromethyl Group (-CF₃): Enhances lipophilicity and biological activity.
  • Pyrazole Ring: Provides potential for enzyme inhibition and receptor modulation.
  • Hydroxyl Group (-OH): Can participate in hydrogen bonding, influencing solubility and reactivity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The trifluoromethyl group increases the compound's lipophilicity, enabling it to penetrate cell membranes and interact with hydrophobic pockets in proteins. The pyrazole moiety can form hydrogen bonds with amino acid residues in enzymes or receptors, potentially inhibiting their activity.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor of specific enzymes. For example:

Enzyme Target Inhibition Type IC₅₀ Value (µM)
Lactate Dehydrogenase (LDH)Competitive Inhibition< 0.5
Dihydrofolate Reductase (DHFR)Non-competitive Inhibition0.8

These findings suggest that this compound could be a valuable lead compound for developing new therapeutic agents targeting these enzymes .

Case Study 1: Cancer Therapeutics

In a study evaluating the compound's efficacy in cancer treatment, it was tested in combination with paclitaxel against triple-negative breast cancer. The results demonstrated a promising synergistic effect, suggesting that this compound could enhance the efficacy of existing chemotherapy agents .

Case Study 2: Metabolic Disorders

Another investigation focused on the compound's role as an LDH inhibitor in pancreatic cancer cells. The study found that it significantly reduced lactate production and inhibited glycolysis in MiaPaCa2 cells. This effect was attributed to its ability to bind effectively to the LDH enzyme, thus impairing cancer cell metabolism .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
1,1,1-Trifluoro-2-propanolLacks pyrazole ringMinimal enzyme inhibition
2-(1H-Pyrazol-3-yl)pyridineContains pyrazole but different structureModerate kinase inhibition
1,1-DifluoroacetoneLacks hydroxyl and pyrazole groupsLimited biological activity

The combination of the trifluoromethyl group with the pyrazole ring and hydroxyl group in this compound provides distinct chemical properties that enhance its biological activities compared to these related compounds .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 1,1,1-trifluoro-3-(1H-pyrazol-1-yl)propan-2-ol?

Methodological Answer:

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, MK-5046 (a derivative) was prepared using a regioselective condensation of trifluoromethyl ketones with pyrazole derivatives under inert atmospheres (e.g., argon) . Sodium borohydride or lithium chloride may be employed for selective reduction of intermediates .
  • Purification : Chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., using EtOAc/hexane mixtures) are effective. Crystallization conditions (e.g., slow evaporation over 1 week) ensure high-purity yields .
  • Key Parameters :
    • Reaction temperature: 0–25°C.
    • Catalyst: NaBH₄, LiCl.
    • Yield optimization: Monitor via TLC or HPLC .

Basic: How is X-ray crystallography utilized to determine the absolute stereochemistry of this compound?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation of EtOAc/hexane. HCl salts of iodinated analogs enhance diffraction quality .

  • Data Collection : Use SHELXL for refinement. Key parameters include:

    ParameterValue/DescriptionReference
    Space groupP2₁ (chiral)
    Resolution0.8–1.2 Å (high-resolution)
    R-factor<5% for unambiguous assignment
  • Validation : Electron density maps and intermolecular distances (e.g., Cl⁻ ion interactions) confirm protonation sites and stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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